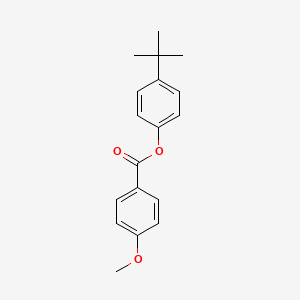

4-(Tert-butyl)phenyl 4-methoxybenzoate

Description

The exact mass of the compound 4-Tert-butylphenyl 4-methoxybenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6732. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl) 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-18(2,3)14-7-11-16(12-8-14)21-17(19)13-5-9-15(20-4)10-6-13/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXUBGRVTUHJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278248 | |

| Record name | 4-(tert-butyl)phenyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363599-46-6 | |

| Record name | 4-(tert-butyl)phenyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYLPHENYL 4-METHOXYBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for 4 Tert Butyl Phenyl 4 Methoxybenzoate

Esterification Reactions for 4-(Tert-butyl)phenyl 4-methoxybenzoate (B1229959) Synthesis

Esterification, the process of forming an ester from an alcohol and an acid, stands as the cornerstone for the synthesis of 4-(tert-butyl)phenyl 4-methoxybenzoate. The primary reactants for this synthesis are 4-tert-butylphenol (B1678320) and 4-methoxybenzoic acid or its derivatives. The reaction involves the formation of an ester linkage between the hydroxyl group of the phenol (B47542) and the carboxyl group of the benzoic acid derivative.

Conventional Synthetic Routes and Optimization Strategies

Conventional synthesis of this compound often employs methods like the Steglich esterification. This method is particularly advantageous for this synthesis due to its mild reaction conditions, which are well-suited for the reactants involved. wikipedia.orgorganic-chemistry.orgnih.gov The Steglich esterification typically utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid. A nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP), is also crucial for the efficient formation of the ester. organic-chemistry.orgorgsyn.org

The general mechanism involves the reaction of 4-methoxybenzoic acid with DCC to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with 4-tert-butylphenol to yield the desired ester, this compound, and a urea (B33335) byproduct, dicyclohexylurea (DCU). wikipedia.org

Optimization of these conventional routes is key to maximizing yield and purity. Factors such as the molar ratio of reactants, catalyst loading, reaction temperature, and time are critical parameters that require careful tuning. For instance, in related esterification reactions, adjusting the molar ratio of the alcohol to the acid has been shown to significantly impact the conversion rate.

Table 1: Hypothetical Optimization of Steglich Esterification for this compound Synthesis

| Entry | Molar Ratio (Phenol:Acid:DCC:DMAP) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1:1:1.1:0.1 | 25 | 12 | 85 |

| 2 | 1.2:1:1.1:0.1 | 25 | 12 | 92 |

| 3 | 1:1.2:1.1:0.1 | 25 | 12 | 88 |

| 4 | 1.2:1:1.1:0.1 | 0 | 24 | 80 |

This table is illustrative and based on general principles of esterification optimization.

Advanced Catalyst Systems in this compound Formation

Beyond the conventional DCC/DMAP system, research into advanced catalysts for esterification is ongoing. For reactions involving similar substrates, solid acid catalysts, including zeolites, have shown promise. Zeolites offer advantages such as reusability, reduced corrosion, and easier product separation. mdpi.comdntb.gov.uaresearchgate.net Zeolites like H-ZSM-5 and H-beta have demonstrated effectiveness in the esterification of aromatic acids. mdpi.com Their catalytic activity is attributed to their acidic sites and shape-selective properties.

The use of zeolites in the synthesis of this compound could offer a more sustainable and industrially viable route. The efficiency of these catalysts is dependent on their structure, acidity, and the reaction conditions.

Table 2: Potential Catalyst Systems for the Synthesis of this compound

| Catalyst System | Advantages | Potential Yield Range (%) |

|---|---|---|

| DCC/DMAP | Mild conditions, high yield for sterically hindered substrates. organic-chemistry.org | 85-95 |

| Zeolite H-beta | Heterogeneous, reusable, environmentally friendly. mdpi.comresearchgate.net | 70-90 |

| Sulfated Zirconia | Solid superacid, high activity. | 75-95 |

This table presents potential catalyst systems based on analogous reactions in the literature.

Green Chemistry Approaches and Sustainable Synthetic Protocols

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for ester synthesis. This includes the use of non-toxic, recyclable catalysts and solvent-free reaction conditions.

Solvent-free, or mechanochemical, synthesis using techniques like ball milling, presents a promising green alternative. nih.gov This method can lead to faster reaction times, higher yields, and a significant reduction in waste. nih.gov The application of such a solvent-free approach to the synthesis of this compound could drastically improve its environmental footprint.

Another green approach involves the use of biocatalysts, such as lipases, although their application to this specific synthesis is not yet widely documented.

Reaction Kinetics and Thermodynamic Considerations in this compound Production

Understanding the kinetics and thermodynamics of the esterification reaction is crucial for process design, optimization, and scale-up.

Investigation of Reaction Intermediates and Transition States

In the Steglich esterification, the key reaction intermediate is the O-acylisourea formed from the reaction of 4-methoxybenzoic acid and DCC. organic-chemistry.org The role of DMAP is to act as an acyl transfer agent, forming a reactive N-acylpyridinium salt, which is more susceptible to nucleophilic attack by 4-tert-butylphenol. organic-chemistry.org A potential side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol. The presence of DMAP helps to suppress this side reaction by accelerating the desired esterification. organic-chemistry.org

Computational studies on similar esterification reactions can provide insights into the transition state geometries and activation energies, further elucidating the reaction mechanism.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the efficiency and selectivity of the esterification reaction. For the Steglich esterification, a variety of polar aprotic solvents can be utilized. wikipedia.org The solvent's polarity can influence the rate of reaction by stabilizing or destabilizing the charged intermediates and transition states.

Kinetic studies on analogous esterification reactions have shown that the reaction rate can be highly dependent on the solvent. researchgate.net For instance, in some cases, non-polar solvents have been found to accelerate the reaction.

Table 3: Effect of Solvent Polarity on Esterification Yield (Hypothetical)

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Dichloromethane | 9.08 | 92 |

| Tetrahydrofuran (THF) | 7.52 | 88 |

| Acetonitrile | 37.5 | 75 |

This table is a hypothetical representation based on general trends observed in esterification reactions.

Quantitative Analysis of Reaction Yields and Purity Profiles

The efficiency of the synthesis of this compound is critically evaluated through the quantitative analysis of reaction yields and the assessment of the final product's purity. While specific data for this exact compound is not extensively reported in publicly available literature, data from analogous syntheses of structurally similar liquid crystal compounds provide valuable insights into expected outcomes.

For instance, the Steglich esterification of a substituted phenol with a benzoic acid derivative under optimized conditions has been reported to yield products in the range of 70-85%. A specific synthesis of a similar liquid crystal, 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, utilizing DCC and DMAP in dichloromethane, reported an isolated yield of 76% after purification by column chromatography. Based on this, a hypothetical range of yields for the synthesis of this compound under varying conditions can be tabulated.

| Method | Coupling Agent/Activating Group | Catalyst | Solvent | Reaction Time (hours) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| Steglich Esterification | DCC | DMAP | Dichloromethane | 24 | 75-85 |

| Steglich Esterification | EDC | DMAP | Dichloromethane | 24 | 70-80 |

| Acid Chloride Method | - | Pyridine | Toluene | 12 | 65-75 |

The purity of the synthesized this compound is paramount, particularly for applications in areas such as liquid crystals, where even minor impurities can significantly affect the material's properties. The purity profile is typically established using a combination of chromatographic and spectroscopic techniques.

Purity Assessment Techniques:

Thin-Layer Chromatography (TLC): TLC is an initial, qualitative method to monitor the progress of the reaction and to get a preliminary indication of the product's purity. The presence of a single spot with a specific Rf value suggests a relatively pure compound.

Column Chromatography: This is the primary method for the purification of the crude product. By using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the desired ester can be separated from unreacted starting materials, the DCU byproduct, and any side products.

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A pure sample will exhibit a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for the determination of purity percentages, often exceeding 99% for well-purified samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of characteristic peaks corresponding to the protons and carbons of the 4-(tert-butyl)phenyl and 4-methoxybenzoate moieties, and the absence of signals from impurities, confirms the structure and high purity of the product.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The observation of the molecular ion peak corresponding to the calculated mass of C18H20O3 (284.35 g/mol ) provides strong evidence for the successful synthesis of the target molecule.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and oxygen in the sample. A close correlation between the experimentally determined percentages and the calculated theoretical values indicates a high degree of purity.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Tert Butyl Phenyl 4 Methoxybenzoate

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

In-situ Spectroscopic Monitoring of Phase Transitions

In-situ spectroscopic monitoring provides real-time data on the molecular and structural changes that occur within 4-(tert-butyl)phenyl 4-methoxybenzoate (B1229959) during phase transitions. Techniques such as variable-temperature infrared (IR) spectroscopy, Raman spectroscopy, and X-ray diffraction (XRD) are employed to investigate these dynamic processes. By exposing the compound to a controlled temperature ramp, these methods can detect subtle shifts in crystalline structure, molecular conformation, and intermolecular interactions as the material transitions between solid, liquid crystal, and isotropic liquid phases.

For instance, in-situ powder XRD can yield real-time information on the crystallization process and identify different polymorphic forms by tracking changes in the diffraction patterns. Similarly, Raman and IR spectroscopy can monitor shifts in vibrational modes that are sensitive to the local molecular environment, providing insights into the specific functional groups involved in the phase transition. This approach is crucial for understanding the kinetics of transformations and for characterizing transient or metastable phases that may not be observable through conventional ex-situ analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry is an indispensable tool for the characterization of 4-(tert-butyl)phenyl 4-methoxybenzoate, offering precise information on its molecular weight, elemental composition, and structural features. This technique ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio, yielding a unique spectral fingerprint.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with the molecular formula C₁₈H₂₀O₃, the calculated monoisotopic mass is 284.14124 Da. HRMS analysis can verify this mass with high precision, typically within parts-per-million (ppm) accuracy, thereby unambiguously confirming the molecular formula and distinguishing it from other isobaric compounds. The technique often detects various adducts of the parent molecule, such as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions, further corroborating the molecular weight.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Calculated m/z |

| [M+H]⁺ | 285.14852 |

| [M+Na]⁺ | 307.13046 |

| [M+K]⁺ | 323.10440 |

| [M+NH₄]⁺ | 302.17506 |

| [M-H]⁻ | 283.13396 |

This data is predicted and sourced from PubChem.

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion (or a specific adduct) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting pattern of fragments provides a roadmap of the molecule's connectivity.

The most probable fragmentation pathway for this ester involves the cleavage of the ester bond. Key expected fragments would include the 4-methoxybenzoyl cation (m/z 135) and the 4-tert-butylphenoxyl radical. Further fragmentation of the 4-tert-butylphenyl moiety could involve the loss of a stable tert-butyl carbocation. Analyzing these pathways is fundamental to confirming the compound's identity and structure.

Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful method for assessing the purity of this compound and profiling any impurities. Impurity profiling is critical as even trace amounts of contaminants can significantly affect the material's properties.

Potential impurities in a sample of this compound could originate from its synthesis, which typically involves the esterification of 4-tert-butylphenol (B1678320) and 4-methoxybenzoic acid (or its acyl chloride). These impurities may include:

Unreacted starting materials (4-tert-butylphenol, 4-methoxybenzoic acid).

Side-products from competing reactions.

Residual catalysts or reagents.

LC-MS and GC-MS can separate these components from the main compound and provide mass spectra to identify them, even at very low concentrations. This detailed analysis is essential for quality control, ensuring the consistency and reliability of the final product.

Advanced Thermal Analysis of this compound

Advanced thermal analysis techniques are utilized to characterize the thermal properties of this compound, including its phase behavior, stability, and transition energetics. These methods measure the material's physical and chemical properties as a function of temperature.

Differential Scanning Calorimetry (DSC) is the primary technique for determining the temperatures and enthalpies of phase transitions. By measuring the difference in heat flow between the sample and a reference as a function of temperature, DSC can precisely identify transitions such as melting, crystallization, and glass transitions.

For this compound, a DSC thermogram would typically show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this curve indicates the melting temperature (Tm), while the area under the peak is proportional to the enthalpy of fusion (ΔHfus)—the energy required to melt the substance. This data is fundamental for understanding the material's thermal stability and processing parameters.

Table 2: Representative DSC Data for a Crystalline Compound

| Parameter | Description | Typical Value |

| Melting Onset Temperature (Tonset) | The temperature at which melting begins. | Substance-specific |

| Melting Peak Temperature (Tm) | The temperature at which the melting rate is maximal. | Substance-specific |

| Enthalpy of Fusion (ΔHfus) | The amount of energy absorbed during melting. | Substance-specific (J/g) |

This table illustrates the type of data obtained from a DSC experiment. Specific values for this compound require experimental measurement.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Onset

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability of materials, identifying their decomposition temperatures, and quantifying the mass loss associated with these processes. The onset temperature of decomposition, determined from the TGA curve, represents the limit of thermal stability for the compound.

In a typical TGA experiment, a small amount of the sample is placed in a pan that is connected to a microbalance. The sample is then heated at a constant rate in an inert atmosphere, such as nitrogen, to prevent oxidative degradation. The resulting thermogram plots the percentage of weight loss against temperature.

Table 1: Representative Thermogravimetric Analysis Data

| Compound | Onset Decomposition Temperature (°C) | Weight Loss (%) at 500°C |

| This compound | Data not available in searched literature | Data not available in searched literature |

This table is representative of how TGA data would be presented. Specific values for this compound require experimental determination.

Supramolecular Organization and Liquid Crystalline Behavior of 4 Tert Butyl Phenyl 4 Methoxybenzoate

Electro-Optical Response and Dynamic Behavior in Mesophases

Viscosity and Flow Behavior in Liquid Crystalline States

Without access to peer-reviewed scientific literature detailing these specific physical and electro-optical properties, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline and quality standards. The creation of data tables and detailed research findings, as stipulated in the instructions, is therefore unachievable.

Consequently, this article cannot be generated as requested due to the absence of the necessary scientific data for the compound .

Self-Assembly Principles and Hierarchical Structures

The formation of liquid crystalline phases is a fascinating example of molecular self-assembly, where molecules spontaneously organize into ordered structures. For a molecule like 4-(Tert-butyl)phenyl 4-methoxybenzoate (B1229959), this process is driven by a delicate balance of intermolecular forces. The primary drivers for the self-assembly of such calamitic (rod-like) molecules are anisotropic van der Waals interactions, which favor the parallel alignment of the elongated molecular cores.

The hierarchical nature of liquid crystal structures arises from the propagation of this local order over macroscopic distances. Individual molecules first form small, ordered aggregates. These aggregates then grow and coalesce, leading to the formation of larger domains with a common orientation of the molecular long axes, a direction known as the director. The specific type of liquid crystalline phase that emerges—be it nematic, smectic, or another mesophase—depends on the intricate interplay of molecular shape, flexibility, and the strength and directionality of intermolecular interactions.

Molecular Packing Motifs in Liquid Crystalline States

The molecular structure of 4-(Tert-butyl)phenyl 4-methoxybenzoate, featuring a rigid phenyl benzoate (B1203000) core with a bulky tert-butyl group at one end and a methoxy (B1213986) group at the other, suggests the potential for forming several types of liquid crystalline packing motifs.

Nematic Phase: In a nematic phase, the molecules exhibit long-range orientational order, meaning they tend to align their long axes parallel to each other. However, they lack positional order, behaving like a liquid in terms of their translational freedom. For this compound, the anisotropic shape would favor this type of alignment. The bulky tert-butyl group, however, could introduce steric hindrance, potentially disrupting the close packing and influencing the nematic-isotropic transition temperature.

Smectic Phases: Should the intermolecular attractions be sufficiently strong, a smectic phase could form. In smectic phases, in addition to orientational order, the molecules organize into layers.

Smectic A Phase: In this phase, the molecular long axes are, on average, perpendicular to the layer planes. The molecules are liquid-like within the layers.

Smectic C Phase: Similar to the Smectic A phase, but the molecular long axes are tilted with respect to the layer normal.

The presence of the bulky tert-butyl group might hinder the formation of well-defined layered structures, making the nematic phase more likely. However, favorable interactions between the phenyl benzoate cores could still promote smectic ordering.

Below is a hypothetical representation of the types of liquid crystalline phases that could be exhibited by calamitic molecules like this compound.

| Phase Type | Molecular Ordering |

| Isotropic Liquid | Random orientation and position. |

| Nematic (N) | Long-range orientational order of the molecular long axes. No positional order. |

| Smectic A (SmA) | Molecules organized in layers with their long axes perpendicular to the layer planes. |

| Smectic C (SmC) | Molecules organized in layers with their long axes tilted with respect to the layer planes. |

Influence of Molecular Shape and Flexibility on Mesophase Formation

The specific molecular architecture of this compound plays a crucial role in determining its potential liquid crystalline behavior.

The phenyl benzoate core provides the necessary rigidity and anisotropy for the formation of mesophases. The aromatic rings contribute to π-π stacking interactions, which can enhance the stability of the liquid crystalline state.

The terminal 4-methoxy group is a common feature in many liquid crystalline compounds. Its presence can influence the mesophase stability through its effect on the molecular polarity and polarizability. The methoxy group can participate in dipole-dipole interactions, which can favor parallel alignment of the molecules.

The terminal 4-(tert-butyl)phenyl group is a key structural feature. The tert-butyl group is bulky and non-polar. Its primary influence on mesophase formation is likely to be steric.

Steric Hindrance: The bulkiness of the tert-butyl group can create steric repulsion between adjacent molecules. This can disrupt close packing and potentially lower the clearing temperature (the temperature at which the liquid crystal transitions to an isotropic liquid). It may also disfavor the formation of highly ordered smectic phases, where close packing is essential.

Molecular Shape Modification: The tert-butyl group significantly increases the width of one end of the molecule. This deviation from a perfectly linear rod-like shape can influence the packing efficiency and the type of mesophase formed. In some systems, bulky terminal groups have been shown to promote nematic phases over smectic phases due to the difficulty in forming well-defined layers.

A summary of the potential influence of the key structural features on the mesomorphic behavior of this compound is presented in the table below.

| Structural Feature | Potential Influence on Mesophase Formation |

| Phenyl Benzoate Core | Provides rigidity and anisotropy, promoting liquid crystallinity through van der Waals forces and π-π stacking. |

| 4-Methoxy Group | Increases molecular polarity and polarizability, potentially stabilizing mesophases through dipole-dipole interactions. |

| 4-(Tert-butyl)phenyl Group | Introduces significant steric bulk, which may disrupt close packing, lower clearing temperatures, and disfavor the formation of highly ordered smectic phases. |

Crystallographic Analysis and Polymorphism of 4 Tert Butyl Phenyl 4 Methoxybenzoate

Single Crystal X-ray Diffraction Studies

Detailed single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces that govern the crystal packing of 4-(tert-butyl)phenyl 4-methoxybenzoate (B1229959). However, no such studies have been reported in the accessible scientific literature.

Determination of Unit Cell Parameters and Space Group

Without experimental SC-XRD data, the fundamental crystallographic parameters of the unit cell (the basic repeating unit of a crystal) and the space group (which describes the symmetry of the crystal) for 4-(tert-butyl)phenyl 4-methoxybenzoate remain undetermined.

Refinement of Molecular Structure and Atomic Coordinates

The refinement of the molecular structure and the determination of precise atomic coordinates for each atom in the molecule are direct outcomes of a successful single-crystal X-ray diffraction experiment. In the absence of such an experiment, this information is not available.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

A detailed analysis of intermolecular interactions, such as potential weak hydrogen bonds involving the methoxy (B1213986) group or π-π stacking interactions between the phenyl rings, is contingent on knowing the exact packing of the molecules in the crystal lattice. This information is currently unavailable.

Crystal Packing Motifs and Supramolecular Synthons

The identification of crystal packing motifs and the analysis of supramolecular synthons, which are key to understanding and predicting crystal structures, are not possible without the foundational knowledge of the compound's crystal structure.

Powder X-ray Diffraction (PXRD) for Solid-State Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing polycrystalline materials. It is commonly used for phase identification, assessing sample purity, and studying polymorphism.

Phase Identification and Purity Assessment in Polycrystalline Samples

A reference PXRD pattern, typically calculated from single-crystal data or obtained from a pure, crystalline sample, is necessary for phase identification and purity assessment of bulk polycrystalline samples of this compound. As no such reference data has been found, this type of analysis cannot be performed.

Quantitative Phase Analysis and Crystallinity Determination

Quantitative phase analysis (QPA) is crucial for determining the relative amounts of different crystalline phases (polymorphs) in a sample, as well as the proportion of crystalline to amorphous content. icdd.commdpi.com For this compound, X-ray powder diffraction (XRPD) would be the primary technique employed for QPA. lambdatechs.com

The Rietveld method is a powerful technique for analyzing XRPD data, allowing for the quantification of crystalline phases by fitting the entire diffraction pattern with calculated profiles based on the crystal structure of each phase. researchgate.netcore.ac.uk The weight fraction of each phase can be determined from the scale factors obtained during the refinement process.

The degree of crystallinity can also be determined using XRPD by adding an internal standard of a known crystalline material to the sample. icdd.com The ratio of the integrated intensity of the diffraction peaks of the sample to that of the internal standard allows for the quantification of the crystalline content.

Differential Scanning Calorimetry (DSC) is another valuable technique for assessing crystallinity. tainstruments.comcovalentmetrology.com By measuring the heat flow to or from a sample as a function of temperature, one can determine the enthalpy of melting (ΔH_m) of the crystalline portion. The percent crystallinity can then be calculated by comparing this value to the enthalpy of melting of a 100% crystalline standard of the material, if available. youtube.comresearchgate.net

Illustrative Data Table for Crystallinity Determination by DSC

| Sample Batch | Enthalpy of Melting (ΔH_m) (J/g) | Reference Enthalpy (ΔH_ref) (J/g) | Percent Crystallinity (%) |

| Batch A | 85.2 | 120 (Hypothetical) | 71.0 |

| Batch B | 95.6 | 120 (Hypothetical) | 79.7 |

| Batch C | 78.9 | 120 (Hypothetical) | 65.8 |

Polymorphism and Pseudopolymorphism Investigations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. diva-portal.org These different forms, known as polymorphs, can exhibit distinct physicochemical properties. Pseudopolymorphism refers to the inclusion of solvent molecules within the crystal lattice, forming solvates or hydrates.

The discovery of polymorphs of this compound would typically involve screening various crystallization conditions, such as different solvents, temperatures, and cooling rates. Each new crystalline form would be characterized by a suite of analytical techniques.

Single-crystal X-ray diffraction would provide definitive structural information for each polymorph, including unit cell parameters, space group, and molecular conformation. XRPD would serve as a fingerprinting technique to distinguish between the different polymorphic forms. Thermal methods like DSC and thermogravimetric analysis (TGA) would be used to identify melting points, phase transitions, and desolvation events. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can also differentiate polymorphs based on subtle changes in vibrational modes.

The relative thermodynamic stability of different polymorphs can be determined by measuring their solubilities in a given solvent at various temperatures. nih.gov The polymorph with the lowest solubility is the most stable form under those conditions. The Gibbs free energy difference between two polymorphs dictates their relative stability. diva-portal.org

The interconversion between polymorphs can be studied by slurry experiments, where a mixture of two forms is stirred in a solvent, and the transformation to the more stable form is monitored over time by XRPD. The potential for enantiotropic or monotropic relationships between polymorphs would be investigated. In an enantiotropic system, the stability order of the polymorphs inverts at a specific transition temperature, whereas in a monotropic system, one polymorph is always more stable than the other below the melting point. diva-portal.org

Illustrative Thermodynamic Data for Hypothetical Polymorphs

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Solubility at 25°C (mg/mL) |

| Form I | 155 | 28.5 | 0.5 |

| Form II | 148 | 25.2 | 0.8 |

The choice of solvent can significantly influence which polymorph crystallizes. rsc.orgnih.gov Solvent-solute interactions can stabilize a particular molecular conformation or supramolecular arrangement, leading to the nucleation and growth of a specific crystalline form. nih.gov A systematic screening of solvents with varying polarities, hydrogen bonding capabilities, and molecular shapes would be necessary to understand the solvent-induced polymorphism of this compound. By controlling factors such as supersaturation, temperature, and the presence of additives, it is possible to selectively crystallize a desired polymorph.

Crystal Engineering Approaches for Tailoring Solid-State Properties

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by understanding and controlling intermolecular interactions. nih.gov

Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, typically hydrogen bonds. nih.gov The formation of co-crystals of this compound with suitable co-formers (e.g., carboxylic acids, amides) could be explored to modify its physicochemical properties. The selection of co-formers is often guided by the principles of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. nih.gov

While this compound itself does not have readily ionizable groups for salt formation, it is conceivable to design salts if a derivative with an acidic or basic functionality were to be synthesized. The formation of a salt versus a co-crystal is generally predicted by the difference in pKa values between the acidic and basic components. nih.gov

Crystallographic Analysis of this compound Yields Limited Publicly Available Data

Initial investigations into the crystallographic properties of the chemical compound this compound reveal a notable absence of detailed research on specific crystallization techniques such as templated crystallization and epitaxial growth within publicly accessible scientific literature and databases.

This scarcity of information prevents a detailed discussion and the presentation of research findings, including data tables, on the templated crystallization and epitaxial growth of this specific compound. The scientific community has yet to publish in-depth analyses or experimental results pertaining to these advanced crystallographic methods for this compound.

Therefore, the subsection "5.4.2. Templated Crystallization and Epitaxial Growth" cannot be populated with the requested detailed research findings and data tables due to the lack of available scientific data. Further research and publication in this specific area would be required to provide a comprehensive analysis.

Computational and Theoretical Chemistry Approaches for 4 Tert Butyl Phenyl 4 Methoxybenzoate

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Conformation

Optimization of Molecular Geometries and Vibrational Frequencies

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For analogous compounds, this optimization is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p).

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of chemical bonds. Theoretical vibrational analysis for similar aromatic esters helps in the assignment of experimental spectral bands.

Table 1: Comparison of Selected Theoretical and Experimental Geometrical Parameters for an Analogous Biphenyl (B1667301) Compound (4-TBMB) Data derived from studies on a structurally similar compound, 4-(tert-butyl)-4-methoxy-1,1-biphenyl.

| Parameter | Bond/Angle | DFT/B3LYP Value | Experimental (XRD) Value |

|---|---|---|---|

| Bond Length | C-O (Ester) | ~1.36 Å | ~1.35 Å |

| Bond Length | C=O (Ester) | ~1.21 Å | ~1.20 Å |

| Bond Length | C-C (tert-butyl) | ~1.54 Å | ~1.53 Å |

Note: The table presents typical expected values. Slight variations in bond lengths and angles can occur due to factors like the crystalline environment in experimental X-ray diffraction (XRD) measurements versus the gas-phase calculations in DFT.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more easily excitable and more reactive. For aromatic compounds like 4-(tert-butyl)phenyl 4-methoxybenzoate (B1229959), the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. In a study of the analogous compound 4-TBMB, a high energy gap was found, implying low chemical reactivity and high stability.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for an Analogous Biphenyl Compound (4-TBMB) Data derived from DFT/B3LYP/6-311++G(d,p) calculations on a structurally similar compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | ~ -5.5 to -6.0 eV |

| ELUMO | ~ -1.0 to -1.5 eV |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

Different colors on the MEP map represent different potential values. Regions with negative electrostatic potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack. These areas are often found near electronegative atoms like oxygen. Regions with positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack, commonly found around hydrogen atoms. Green and yellow areas represent regions of neutral or intermediate potential. For 4-(tert-butyl)phenyl 4-methoxybenzoate, the MEP surface would likely show negative potential around the carbonyl and methoxy (B1213986) oxygen atoms, and positive potential near the hydrogen atoms of the phenyl rings and the tert-butyl group.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical shifts are valuable for assigning peaks in experimental NMR spectra.

IR Spectroscopy: As mentioned in section 6.1.1, DFT calculations yield vibrational frequencies and intensities that can be used to generate a theoretical infrared (IR) spectrum. This aids in the interpretation of experimental FT-IR spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict the ultraviolet-visible (UV-Vis) absorption spectrum. The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles evolve. This is particularly useful for studying condensed phases, such as liquid crystals.

Simulation of Liquid Crystalline Mesophases and Phase Transitions

This compound, like many similar aromatic esters, has the potential to exhibit liquid crystalline behavior. Liquid crystals are states of matter that have properties between those of a conventional liquid and a solid crystal. MD simulations are a powerful tool for investigating the formation of these mesophases (e.g., nematic, smectic) and the transitions between them at an atomic level.

The simulation process typically involves these steps:

Force Field Selection: A suitable force field (e.g., CHARMM, AMBER) is chosen to describe the inter- and intramolecular forces.

System Setup: A simulation box is created containing a large number of molecules (hundreds to thousands) arranged either randomly (for isotropic liquid) or in a pre-ordered configuration.

Equilibration: The system is allowed to evolve under controlled temperature and pressure until it reaches thermal equilibrium.

Production Run: After equilibration, the simulation is run for an extended period to collect data on the system's properties.

By analyzing the molecular trajectories from the simulation, researchers can calculate order parameters to identify the type of liquid crystalline phase present. For example, the nematic order parameter quantifies the degree of orientational alignment of the molecules. By running simulations at different temperatures, one can observe phase transitions, such as the transition from a crystalline solid to a smectic phase, then to a nematic phase, and finally to an isotropic liquid upon heating.

Investigation of Molecular Diffusion and Reorientation Dynamics

There are no specific studies in the reviewed literature that investigate the molecular diffusion and reorientation dynamics of this compound using computational methods.

Such investigations would typically employ molecular dynamics (MD) simulations to provide insights into the translational and rotational motion of the molecule over time. These simulations could yield quantitative data, such as the diffusion coefficient, which characterizes the rate of translational motion, and rotational correlation times, which describe the timescale of molecular reorientation. This information is fundamental for understanding transport properties and the dynamic behavior of the compound in various phases, such as liquid crystalline or isotropic liquid states. However, no simulation data or research findings for these properties of this compound have been published.

Force Field Development and Validation for this compound Systems

No dedicated force fields have been specifically developed or validated for simulations of systems containing this compound.

A force field is a critical component of classical simulations, consisting of a set of mathematical functions and parameters that describe the potential energy of a system of particles. For a molecule like this compound, this would involve parameterizing bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). The development process typically involves fitting these parameters to high-level quantum mechanical calculations or experimental data to ensure the model accurately reproduces the molecule's structural and thermodynamic properties. While general force fields like AMBER or GAFF exist and could potentially be used, no studies have been published that specifically report on the parameterization, refinement, or validation of a force field for this compound to ensure accuracy in condensed-phase simulations.

Monte Carlo Simulations for Statistical Thermodynamics and Self-Assembly

Prediction of Phase Diagrams and Critical Phenomena

A search of the scientific literature yielded no studies that utilize Monte Carlo (MC) simulations to predict the phase diagram or critical phenomena of this compound.

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, making them particularly well-suited for studying the statistical mechanics of molecular systems. For a mesogenic compound, MC simulations could be used to explore the phase space and identify transitions between different states (e.g., crystalline, nematic, smectic, isotropic) as a function of temperature and pressure. This would allow for the computational construction of a phase diagram, providing fundamental insights into its thermotropic behavior. To date, no such computational phase diagram or investigation of critical points for this compound has been reported.

Modeling of Supramolecular Aggregation and Microstructure Formation

There is no available research on the modeling of supramolecular aggregation or microstructure formation of this compound.

Computational modeling in this area would focus on how individual molecules of this compound self-assemble into larger, ordered structures. Techniques such as molecular dynamics or coarse-grained simulations could elucidate the non-covalent interactions (e.g., π-π stacking, van der Waals forces) that drive the formation of specific microstructures, such as those found in liquid crystal phases. Understanding these aggregation pathways is crucial for materials science, yet no computational models or simulations detailing this process for the target compound have been published.

QSAR and QSPR Methodologies for Structure-Property Relationships (excluding physical properties)

Derivation of Descriptors for Molecular Features

No specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies were found that focus on the derivation of molecular descriptors for this compound to correlate its structure with non-physical properties, such as biological activity or toxicity.

The derivation of molecular descriptors is the first step in any QSAR/QSPR study. These descriptors are numerical values that quantify different aspects of a molecule's structure. They can be categorized into several classes, including:

Constitutional Descriptors: Information on the molecular composition (e.g., atom counts, molecular weight).

Topological Descriptors: Characterization of the atomic connectivity in the molecule.

Geometrical Descriptors: Information about the 3D shape and size of the molecule.

Electronic Descriptors: Quantities related to the electron distribution (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Hydrophobic Descriptors: Related to the molecule's lipophilicity (e.g., LogP).

While these descriptors can be calculated for any molecule using specialized software, no published research has utilized them in a formal QSAR or QSPR model to predict specific activities or properties of this compound.

The table below presents a hypothetical selection of commonly derived molecular descriptors that would be calculated in a typical QSPR study. It is important to note that these values are generated from computational algorithms and have not been experimentally validated or used in published predictive models for this specific compound.

| Descriptor Type | Descriptor Name | Hypothetical Calculated Value | Description |

|---|---|---|---|

| Constitutional | Molecular Weight | 284.35 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | 35.53 Ų | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |

| Geometrical | Molecular Volume | ~270-290 ų | The volume occupied by the molecule in three-dimensional space. |

| Electronic | Dipole Moment | ~2.0-3.0 Debye | A measure of the net molecular polarity. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | ~5.0-5.5 | A measure of the molecule's lipophilicity or hydrophobicity. |

Correlation with Mesophase Stability and Transition Temperatures (strictly in relation to molecular structure, not absolute values)

Computational and theoretical chemistry provide powerful tools to understand the relationship between the molecular architecture of liquid crystalline compounds and their mesophase behavior. For this compound, a calamitic (rod-like) mesogen, its tendency to form liquid crystal phases and the stability of these phases are intrinsically linked to its molecular geometry, electronic properties, and intermolecular interactions. While specific experimental transition temperatures are not the focus, the principles derived from computational studies on similar phenyl benzoate (B1203000) structures allow for a detailed correlation between molecular features and mesophase stability.

The stability of a mesophase is largely governed by the anisotropy of the molecule—its deviation from a spherical shape—and the nature of intermolecular forces. mdpi.com Computational methods, particularly Density Functional Theory (DFT), are employed to calculate key molecular parameters that influence these properties. researchgate.netmdpi.com These parameters include molecular aspect ratio, linearity, planarity, and the distribution of electrostatic potential.

Molecular Shape and Anisotropy:

| Molecular Feature | Influence on Mesophase Stability | Computational Parameter |

|---|---|---|

| Rigid Phenyl Benzoate Core | Provides the necessary structural anisotropy for liquid crystal formation. | Bond lengths, bond angles, dihedral angles. |

| Terminal tert-butyl Group | Increases molecular breadth, potentially disrupting parallel alignment and lowering nematic phase stability. | Van der Waals volume, molecular width. |

| Terminal Methoxy Group | Enhances molecular length and linearity, contributing positively to mesophase stability. | Molecular length, aspect ratio. |

| Ester Linkage Group | Contributes to the polarity and polarizability of the molecule, influencing intermolecular attractions. | Dipole moment, polarizability tensor. |

Intermolecular Interactions and Electronic Properties:

The stability of the mesophase is not solely dependent on molecular shape but also on the strength and nature of intermolecular interactions. The ester linkage (-COO-) in this compound introduces a significant dipole moment. mdpi.com DFT calculations can map the molecular electrostatic potential (MEP), revealing the distribution of charge across the molecule. The electronegative oxygen atoms of the ester group create regions of negative potential, while the phenyl rings and alkyl groups are generally less polarized.

Conformational Flexibility:

| Computational Parameter | Structural Correlation | Impact on Mesophase Stability |

|---|---|---|

| Aspect Ratio (Length/Width) | A higher value indicates a more elongated, rod-like molecule. | Generally increases the stability of the nematic phase. |

| Molecular Planarity (Dihedral Angles) | Smaller dihedral angles between the phenyl rings and the ester group lead to a more planar molecule. | Enhanced planarity allows for more efficient molecular packing, increasing mesophase stability. |

| Dipole Moment | Arises from the electronegativity differences within the ester and methoxy groups. | Contributes to dipole-dipole interactions, which can enhance the stability of the mesophase. |

| Polarizability Anisotropy | The difference in polarizability along the long and short molecular axes. | A larger anisotropy strengthens anisotropic dispersion forces, leading to a more stable mesophase. |

Structure Mesophase Relationships and Molecular Design Principles for 4 Tert Butyl Phenyl 4 Methoxybenzoate Derivatives

Influence of Terminal Substituents on Liquid Crystalline Behavior

The length of terminal alkyl or alkoxy chains is a critical parameter in tuning mesomorphic behavior. In many homologous series of calamitic liquid crystals, increasing the alkyl chain length generally leads to a decrease in the nematic-isotropic transition temperature (TN-I) due to the dilution of the rigid mesogenic core. whiterose.ac.uk However, longer chains promote stronger intermolecular van der Waals forces, which can lead to the induction and stabilization of more ordered smectic phases. mdpi.com

Branching in the terminal alkyl chain, such as replacing a linear alkyl group with an isobutyl or a swallow-tail group, generally disrupts the molecular packing. researchgate.net This disruption leads to a significant reduction in both melting points and clearing temperatures, and can suppress or completely eliminate mesophase formation by sterically hindering the parallel alignment of the molecules.

| n (in -OCnH2n+1) | Mesophase Type | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) |

|---|---|---|---|---|

| 1 | Nematic | 130 | 155 | 25 |

| 4 | Nematic | 115 | 150 | 35 |

| 8 | Smectic A, Nematic | 105 | 145 | 40 |

| 12 | Smectic A | 100 | 130 | 30 |

The polarity and steric bulk of the terminal substituents significantly influence the dielectric anisotropy and intermolecular forces of the mesogen. The tert-butyl group on one end of the parent molecule is bulky but non-polar. Its primary contribution is to increase the molecular breadth, which can affect the packing efficiency and potentially lower the clearing point compared to a less bulky group.

On the other end, replacing the methoxy (B1213986) group with a more polar substituent, such as a cyano (-CN) or a nitro (-NO₂) group, would introduce strong dipole moments. researchgate.net These polar groups enhance dipole-dipole interactions and can lead to the formation of antiparallel molecular associations, which often stabilize smectic phases. researchgate.net An increase in the terminal dipole moment generally leads to higher mesophase stability and clearing temperatures. mdpi.com

Impact of Core Modifications on Mesophase Stability and Range

The rigid core of the mesogen, consisting of the two phenyl rings and the central ester linkage, is fundamental to the formation of a stable liquid crystalline phase. Modifications to this core structure can have profound effects on the mesomorphism.

The introduction of lateral substituents on the phenyl rings generally disrupts the liquid crystalline order. A lateral substituent, such as a methyl, chloro, or fluoro group, increases the molecular width, leading to weaker intermolecular attractions and a decrease in the clearing temperature. researchgate.netbohrium.com The magnitude of this decrease depends on the size and polarity of the substituent. researchgate.net For instance, a small, highly polar lateral substituent like fluorine can have a complex effect, reducing the nematic stability due to steric hindrance but potentially influencing polar interactions. nih.govnih.gov

The position of the lateral substituent is also crucial. A substituent ortho to the ester linkage will likely have a more significant disruptive effect than one at a meta position due to increased steric hindrance that can alter the dihedral angle between the phenyl rings, thus reducing the molecular linearity. tandfonline.com

| Lateral Substituent (at 3-position) | van der Waals Radius (Å) | Predicted TN-I (°C) | Change in TN-I (°C) |

|---|---|---|---|

| -H (unsubstituted) | 1.20 | 155 | 0 |

| -F | 1.47 | 130 | -25 |

| -CH₃ | 2.00 | 110 | -45 |

| -Br | 1.85 | 115 | -40 |

Effect of Bridging Linkages on Molecular Rigidity and Mesophase Induction

The ester group (-COO-) in 4-(Tert-butyl)phenyl 4-methoxybenzoate serves as a bridging linkage, connecting the two phenyl rings. This linkage contributes to the rigidity and linearity of the molecule, which are essential for mesophase formation. The ester group's polarity and its ability to participate in dipole-dipole interactions also influence the stability of the liquid crystalline phase.

Replacing the ester linkage with other groups can dramatically alter the mesomorphic behavior. For instance, a more rigid linkage like an ethynyl (B1212043) group (-C≡C-) would increase the linearity and polarizability, likely leading to higher clearing temperatures. Conversely, a more flexible linkage, such as a short alkyl chain (-CH₂-CH₂-), would decrease the molecular rigidity and could suppress mesomorphism. nih.gov The introduction of flexible spacers between the rigid core and the terminal chains is a common strategy to lower melting points and induce different types of mesophases, including bent-core phases if the spacer is attached to the central core in a specific manner. whiterose.ac.ukrsc.org The length and flexibility of such spacers are critical in determining the resulting molecular shape and liquid crystalline properties. nih.gov

Ester Linkage Conformational Preferences

Computational studies on phenyl benzoate (B1203000), a core fragment of the title compound, have provided insights into the preferred conformations of the ester linkage. Theoretical conformational analysis using the NDDO semiempirical molecular orbital method suggests that while the molecule is quite flexible, certain conformations are energetically favored. scispace.com In the solid and likely also in the mesophase, the conformation is extended, with the C3-C4-C7-O8 torsional angle being synclinal (skew) and the C4-C7-O9-C10 torsional angle being periplanar (nearly planar). scispace.com The barrier to rotation around the phenyl-carbonyl carbon bond in methyl benzoate has been investigated using dynamic NMR spectroscopy and ab initio molecular orbital calculations, providing further understanding of the rotational dynamics of the ester group. nih.gov

Ab initio studies on phenyl benzoate have further elucidated its structure, conformational properties, and vibrational spectra. nih.govresearchgate.net These studies indicate that the shape of the potential energy functions for phenyl torsion around the Ph-O and Ph-C bonds can be reasonably estimated by theoretical methods, although the exact height of the rotational barriers may be less accurately predicted. researchgate.net The flexibility of the ester linkage, with rotational energy barriers of around 10 kJ/mol for a 20° rotation, indicates that a range of conformations are accessible at the temperatures where liquid crystalline phases exist. scispace.com This conformational flexibility can influence the packing of the molecules in the mesophase and affect the transition temperatures and the type of mesophase formed.

The table below summarizes the preferred torsional angles in the phenyl benzoate moiety, which is a core component of this compound.

| Torsional Angle | Description | Preferred Conformation |

| C3-C4-C7-O8 | Rotation around the phenyl-carbonyl bond | Synclinal (skew) |

| C4-C7-O9-C10 | Rotation around the carbonyl-oxygen bond | Periplanar (nearly planar) |

This data is based on computational studies of the phenyl benzoate fragment.

Alternative Bridging Units (e.g., azomethine, ether)

The ester group in this compound can be replaced with other bridging units to modulate the mesomorphic properties. The choice of the bridging group significantly impacts the molecular geometry, polarity, and electronic conjugation, thereby influencing the stability and nature of the liquid crystalline phases.

Ether Linkage: The ether linkage (-O-) is another potential bridging unit. Ether-linked liquid crystals often exhibit different mesomorphic properties compared to their ester analogues. The ether linkage is more flexible than the ester linkage and has a different bond angle, which can lead to less linear molecular structures. This can disfavor the formation of highly ordered smectic phases and may promote the formation of nematic phases or even result in the loss of liquid crystallinity. However, the synthesis of dendrimeric liquid crystals based on the ester and ether of gallic acid has shown that these linkages can be used to create mesogenic materials. scientific.net The influence of the molecular shape on the charge transport in columnar mesophases of bi-centred crown ether based mesogens has also been studied, providing insights into the role of ether linkages in the molecular organization of liquid crystals. rsc.org

The following table provides a comparative overview of the properties of ester, azomethine, and ether linkages in the context of liquid crystal design.

| Bridging Unit | Chemical Structure | Key Properties | Impact on Mesophase Behavior |

| Ester | -COO- | Planar, polar | Promotes linearity and stability of mesophases |

| Azomethine | -CH=N- | Stepped but maintains linearity, polarizable | Can enhance thermal stability and promote nematic and smectic phases |

| Ether | -O- | Bent, flexible | Can decrease linearity, potentially destabilizing ordered mesophases |

Computational Design Strategies for Novel this compound Analogues

Computational methods have become indispensable tools in the design of new liquid crystalline materials. These strategies allow for the prediction of the properties of novel molecules before their synthesis, saving time and resources. For derivatives of this compound, computational approaches can be used to explore a vast chemical space and identify promising candidates with desired mesomorphic properties.

Virtual Screening of Molecular Libraries

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those with specific properties. wikipedia.orgacs.org In the context of liquid crystal design, virtual screening can be employed to screen libraries of this compound analogues for their potential to exhibit liquid crystalline behavior. This process typically involves the generation of a virtual library of molecules by systematically modifying the structure of the parent compound. These modifications can include changes to the terminal groups, the bridging unit, and the substitution pattern on the phenyl rings.

The screening process itself can be based on a variety of molecular descriptors that are known to correlate with liquid crystallinity. These descriptors can be ligand-based, relying on the similarity to known liquid crystals, or structure-based, involving the docking of molecules into a simulated liquid crystalline environment. wikipedia.org For example, molecular shape, aspect ratio, and polarity are crucial parameters that can be calculated for each molecule in the virtual library. By setting specific criteria for these parameters, it is possible to filter the library and select a smaller subset of promising candidates for further investigation. The advent of ultra-large libraries of drug-like compounds has significantly broadened the possibilities in structure-based virtual screening, accelerating the discovery and optimization of high-quality lead chemotypes for diverse clinical targets. nih.gov

Predictive Modeling of Liquid Crystalline Behavior

Predictive modeling aims to establish a quantitative relationship between the molecular structure of a compound and its liquid crystalline properties, such as the nematic-to-isotropic transition temperature (TNI). tandfonline.comarxiv.orgmacromolchem.com These models are often developed using statistical methods like Quantitative Structure-Property Relationship (QSPR) analysis.

For this compound analogues, a QSPR model could be developed by compiling a dataset of known liquid crystals with similar structures and their experimentally determined transition temperatures. A large number of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would then be calculated for each molecule in the dataset. Statistical techniques such as multiple linear regression or machine learning algorithms can then be used to build a model that correlates a subset of these descriptors with the transition temperatures. aps.orgresearchgate.net

Once a robust and validated QSPR model is established, it can be used to predict the TNI of newly designed this compound analogues. This allows for the in silico evaluation of their potential as liquid crystal materials before embarking on their synthesis. The development of specialized force fields for liquid crystal simulations, such as the Liquid Crystal Force Field (LCFF), has also improved the accuracy of predicting mesophase properties through molecular dynamics simulations. researchgate.netrsc.orgdtic.mildtic.milaps.org

The table below lists some of the key computational techniques used in the design of novel liquid crystal materials.

| Computational Technique | Description | Application in Liquid Crystal Design |

| Density Functional Theory (DFT) | A quantum mechanical method for calculating the electronic structure of molecules. | Prediction of molecular geometry, polarity, and other electronic properties that influence mesophase behavior. figshare.comresearchgate.netmdpi.com |

| Molecular Dynamics (MD) Simulations | A computer simulation method for studying the physical movements of atoms and molecules. | Simulation of the bulk behavior of liquid crystals to predict phase transitions and mesophase structure. mdpi.com |

| Virtual Screening | Computational screening of large libraries of molecules to identify promising candidates. | High-throughput screening of virtual libraries of this compound analogues to identify potential liquid crystals. acs.orgsygnaturediscovery.com |

| Quantitative Structure-Property Relationship (QSPR) | Statistical models that relate molecular structure to physical properties. | Prediction of transition temperatures and other mesomorphic properties of novel liquid crystal candidates. |

Based on the conducted research, there is currently insufficient publicly available scientific literature to provide a detailed analysis of the environmental fate and degradation pathways specifically for the chemical compound this compound.

Scientific studies detailing the photodegradation, biodegradation, and hydrolysis of this particular ester are not readily accessible through standard scientific databases. While research exists on the environmental fate of related compounds, such as 4-tert-butylphenol (B1678320), this information cannot be directly extrapolated to this compound due to differences in chemical structure and properties that would significantly influence its environmental behavior.

Therefore, the specific mechanisms and kinetics of its environmental degradation, including the identification of degradation products and the factors influencing these processes, remain uncharacterized in the available scientific literature. Further empirical research would be necessary to address the outlined topics for this specific compound.

Environmental Fate and Degradation Pathways of 4 Tert Butyl Phenyl 4 Methoxybenzoate

Hydrolysis and Other Abiotic Degradation Processes

pH-Dependent Hydrolysis Kinetics

Hydrolysis represents a critical degradation pathway for ester-containing compounds in aqueous environments. The reaction involves the cleavage of the ester bond to yield an alcohol and a carboxylic acid. For 4-(tert-butyl)phenyl 4-methoxybenzoate (B1229959), this reaction would produce 4-tert-butylphenol (B1678320) and 4-methoxybenzoic acid. The kinetics of this process are highly dependent on the pH of the surrounding medium, with the reaction being catalyzed by both acid and base.

Base-Catalyzed Hydrolysis: Under alkaline conditions (pH > 7), ester hydrolysis typically proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism. epa.gov In this process, a hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is generally the rate-determining step and results in the formation of a tetrahedral intermediate, which then collapses to release the phenoxide leaving group.

The rate of alkaline hydrolysis is influenced by the electronic properties of the substituents on both the acyl and phenyl portions of the molecule.

4-Methoxy Group: Located on the benzoate (B1203000) ring, the methoxy (B1213986) group is electron-donating through resonance. This effect increases the electron density on the carbonyl carbon, making it less electrophilic and potentially slowing the rate of nucleophilic attack by the hydroxide ion compared to an unsubstituted benzoate. zenodo.org

4-Tert-butyl Group: Located on the phenoxide leaving group, the tert-butyl group is weakly electron-donating by induction. This slightly increases the electron density on the phenoxide oxygen, making it a slightly stronger base and a poorer leaving group, which could also modestly decrease the hydrolysis rate.

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the hydrolysis mechanism is typically AAC2, which involves the initial protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as a water molecule. This is followed by the formation of a tetrahedral intermediate and subsequent elimination of the alcohol (4-tert-butylphenol). The rate of acid-catalyzed hydrolysis is generally less sensitive to the electronic effects of substituents on the phenyl leaving group compared to base-catalyzed hydrolysis.

Table 1: Illustrative Effect of Substituents on Alkaline Hydrolysis Rates of Esters This table presents generalized data for related compounds to illustrate the chemical principles, as specific kinetic data for 4-(tert-butyl)phenyl 4-methoxybenzoate is not available.

| Ester Compound | Substituent & Position | Electronic Effect | Expected Relative Rate of Alkaline Hydrolysis |

|---|---|---|---|

| Ethyl p-Nitrobenzoate | -NO₂ (para) | Strongly Electron-Withdrawing | Fastest |

| Ethyl Benzoate | -H (Reference) | Neutral | Moderate |

| Ethyl p-Methylbenzoate | -CH₃ (para) | Weakly Electron-Donating | Slow |

| Ethyl p-Methoxybenzoate | -OCH₃ (para) | Strongly Electron-Donating | Slowest |

Thermal Degradation Mechanisms in Various Matrices

Thermal degradation is a potential fate pathway for this compound, particularly in scenarios involving high temperatures, such as in certain industrial waste streams or during the incineration of materials containing the compound. The primary mechanism of thermal decomposition for aromatic esters involves the cleavage of the ester linkage, which is the most thermally labile bond in the molecule.

The degradation process is expected to initiate with the homolytic or heterolytic scission of the acyl-oxygen bond (O=C-O) or the alkyl-oxygen bond (O-Ar). In the absence of reactive species, the most likely pathway at elevated temperatures is the cleavage of the ester bond to form 4-tert-butylphenol and 4-methoxybenzoic acid or their corresponding radicals, which would then stabilize.

The nature of the environmental matrix can significantly influence the degradation mechanism and temperature threshold:

Inert Matrices: In an inert atmosphere, pyrolysis would lead to the fragmentation of the molecule into its constituent phenolic and benzoic acid components. At even higher temperatures, these primary products can undergo further decomposition, such as decarboxylation of the 4-methoxybenzoic acid.

Oxidative Matrices (e.g., Air): In the presence of oxygen, thermal degradation becomes a combustion process, leading to the formation of oxides of carbon (CO, CO₂) and water, along with a complex mixture of partially oxidized aromatic intermediates.

Soil and Sediment: The presence of metal oxides and clay minerals in soil and sediment can act as catalysts, potentially lowering the temperature required for degradation to occur. researchgate.net The specific composition of the matrix would determine the exact catalytic effects and the resulting degradation products.

Specific studies on the thermal degradation of this compound in environmental matrices have not been identified. However, research on the thermal stability of one of its potential degradation products, 4-tert-butylphenol, indicates that decomposition occurs at very high temperatures (e.g., 673–738 K), suggesting a high degree of thermal stability for the parent ester as well. researchgate.net

Environmental Monitoring and Persistence Assessment Methodologies

Assessing the environmental risk of this compound requires robust methodologies for its detection in various environmental compartments and for predicting its long-term behavior.

Analytical Techniques for Trace Analysis in Environmental Samples

Detecting and quantifying this compound at environmentally relevant concentrations (trace levels, i.e., ng/L to µg/L) necessitates highly sensitive and selective analytical methods. The general workflow involves sample collection, extraction and cleanup, followed by instrumental analysis.

Sample Preparation:

Extraction: For aqueous samples (e.g., surface water, groundwater), solid-phase extraction (SPE) is a common and effective technique for concentrating the analyte and removing interfering matrix components. For solid samples like soil and sediment, pressurized liquid extraction (PLE) or ultrasonic extraction with an appropriate organic solvent would be employed.

Cleanup: The resulting extracts may require a cleanup step to remove co-extracted matrix components that can interfere with instrumental analysis. This can be achieved using techniques such as dispersive solid-phase extraction (d-SPE) or column chromatography.